molecular formula C11H17NO3 B13258938 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol

2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol

Cat. No.: B13258938
M. Wt: 211.26 g/mol
InChI Key: MDPBLBFBCAZDLR-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol is an organic compound with the molecular formula C11H17NO3. It is a phenolic compound that contains both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxyethyl)amino]methyl}-5-methoxyphenol
  • 2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol

Uniqueness

2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(2-hydroxypropylamino)methyl]-5-methoxyphenol

InChI

InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-10(15-2)5-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3

InChI Key

MDPBLBFBCAZDLR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=C(C=C1)OC)O)O

Origin of Product

United States

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